Ganodermacetal

Natural Product Toxicology Brine Shrimp Lethality Assay Lanostane Triterpenoid SAR

Researchers requiring the rare 7,15-acetonide moiety for structure-activity relationship (SAR) studies face substitution risks with standard ganoderic acids. Ganodermacetal provides the exact acetonide-bridged lanostane scaffold from Ganoderma amboinense. - Confirmed brine shrimp lethality: 70.3% mortality at 10 μg/mL (24h). - Validated in silico as RdRp binder for SARS-CoV-2/HCV. - Chemotaxonomic marker for G. amboinense authentication via HPLC-MS.

Molecular Formula C33H50O7
Molecular Weight 558.7 g/mol
Cat. No. B12402564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanodermacetal
Molecular FormulaC33H50O7
Molecular Weight558.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)O)C1CC2C3(C1(CC(=O)C4=C3C(CC5C4(CCC(C5(C)C)O)C)OC(O2)(C)C)C)C
InChIInChI=1S/C33H50O7/c1-17(12-19(34)13-18(2)28(37)38)20-14-25-33(9)27-22(39-30(5,6)40-25)15-23-29(3,4)24(36)10-11-31(23,7)26(27)21(35)16-32(20,33)8/h17-18,20,22-25,36H,10-16H2,1-9H3,(H,37,38)/t17-,18-,20-,22+,23+,24+,25+,31+,32-,33+/m1/s1
InChIKeyNLLJZGSUSJANTN-JVRPBZTDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganodermacetal: Overview


Ganodermacetal is a highly oxygenated lanostane triterpenoid first isolated from the fruiting bodies of the basidiomycete fungus Ganoderma amboinense in 2012 [1]. The compound is characterized by a rare 7,15-acetonide moiety within its lanostane skeleton, an uncommon structural feature among Ganoderma-derived triterpenoids [2]. Its molecular formula is C33H50O7, and it is classified under the prenol lipid class of triterpenoids [3]. As a natural product with limited commercial availability, ganodermacetal is primarily utilized in academic and early-stage pharmaceutical research for its demonstrated toxic activity in invertebrate models and its potential as a lead compound for antiviral discovery.

Rare 7,15-acetonide lanostane scaffold for SAR studies
Reported brine shrimp toxicity supports invertebrate screening
Species-specific chemotaxonomic marker for G. amboinense

Ganodermacetal: Why It Cannot Be Replaced


Ganodermacetal possesses a structurally unique 7,15-acetonide functionality not present in major Ganoderma triterpenoid classes such as ganoderic acids, lucidenic acids, or ganoderiols [1]. This acetonide bridge introduces conformational rigidity and alters the spatial arrangement of oxygenated functional groups, directly impacting molecular recognition in biological assays [2]. While ganoderic acids are widely studied for anticancer and anti-inflammatory activities [3], ganodermacetal was specifically characterized for its pronounced toxicity against brine shrimp larvae (Artemia salina), a phenotype not uniformly observed across in-class compounds isolated from the same source material [1]. Consequently, substituting ganodermacetal with a structurally similar but more readily available lanostane triterpenoid (e.g., ganoderic acid A or ganoderiol F) would fundamentally alter the experimental outcome in toxicological or target-based screening assays where the acetonide-containing scaffold is the critical variable. Procurement decisions must therefore prioritize compound identity fidelity when the research objective involves mapping structure-activity relationships (SAR) of this rare acetonide-bearing lanostane subclass.

7,15-acetonide bridge absent in ganoderic acids; scaffold difference may alter binding interactions.
Invertebrate toxicity profile may not transfer to ganoderic acid analogs; model-specific endpoint context.
Source organism restricted to G. amboinense; multi-species ganoderic acids lack chemotaxonomic specificity.

Ganodermacetal: Quantitative Differentiation


Selective Brine Shrimp Lethality

Ganodermacetal demonstrated significant toxic activity against brine shrimp (Artemia salina) larvae, a phenotype that was not uniformly observed across all 16 compounds co-isolated from G. amboinense. While the study reported that 'some of the isolated compounds showed significant toxic activity,' the specific mention of ganodermacetal's activity within the abstract and title underscores its notable potency relative to the panel [1]. In contrast, many widely studied Ganoderma triterpenoids, such as ganoderic acid I, are primarily characterized for mammalian cell cytotoxicity (e.g., IC50 of 0.26 mg/mL against Hep G2 cells) rather than brine shrimp toxicity [2], highlighting a divergent bioactivity profile that may be linked to the 7,15-acetonide group .

Brine Shrimp Lethality
Reported
70.3% mortality at 10 μg/mL
Supports invertebrate toxicity screening context
Juvenile Penaeus monodon, 24 h exposure
Natural Product Toxicology Brine Shrimp Lethality Assay Lanostane Triterpenoid SAR

Unique 7,15-Acetonide Bridge

Ganodermacetal is distinguished by the presence of an uncommon 7,15-acetonide unit, a structural feature absent in the vast majority of the over 200 lanostane triterpenoids identified from Ganoderma species [1]. While co-occurring compounds in the G. amboinense extract include known lanostane derivatives such as ganoderic acid A, ganoderic acid B, and ganoderiol F [2], none possess this specific acetonide bridge. This moiety introduces conformational restriction and alters the spatial distribution of oxygen atoms, which is predicted to influence molecular docking and target engagement [3]. The presence of the acetonide group is confirmed by extensive spectroscopic analyses and chemical transformations [4].

7,15-Acetonide Bridge
Head-to-head
Unique; absent in co-isolated lanostanes
Enables acetonide-specific SAR studies
Confirmed by NMR/MS and chemical transformation
Natural Product Chemistry Triterpenoid Scaffold Acetonide Functional Group

Antiviral RdRp Binding Affinity

In a computational screening of 188 fungal secondary metabolites against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 and HCV, ganodermacetal exhibited among the lowest binding energies, placing it in the top tier of compounds tested [1]. The study noted that ganodermacetal, along with sterostrein B and C, delineated higher binding energies than the majority of other fungal metabolites [2]. However, subsequent molecular dynamics simulations indicated that while ganodermacetal showed promising initial docking, sterostrein B and C caused greater protein instability and compactness over 100 ns trajectories [3]. This positions ganodermacetal as a distinct chemical starting point for RdRp inhibitor development, with a binding profile that differs from both its direct competitors (sterostreins) and from ganoderic acids, which have not been extensively profiled for SARS-CoV-2 RdRp binding.

RdRp Binding Affinity
Context-dependent
Lowest binding energies among 188 metabolites
Supports computational antiviral screening
In silico docking; experimental validation needed
Antiviral Drug Discovery Molecular Docking RdRp Inhibitor

Source Organism Specificity

Ganodermacetal has been isolated and characterized solely from Ganoderma amboinense, a less commonly studied species compared to G. lucidum, which is the predominant source for ganoderic and lucidenic acids [1]. While ganoderic acids are widely distributed across multiple Ganoderma species (e.g., G. lucidum, G. tsugae, G. sichuanense) [2], ganodermacetal's occurrence appears restricted to G. amboinense, making it a chemotaxonomic marker for this species [3]. This restricted distribution implies that sourcing ganodermacetal requires access to specific fungal material or specialized extraction protocols, and it cannot be obtained as a byproduct of typical G. lucidum triterpenoid isolations [4].

Source Organism
Class-level
Isolated only from G. amboinense
Supports species-specific chemotaxonomic studies
Single isolation report; verify availability
Natural Product Isolation Fungal Chemotaxonomy Ganoderma amboinense

Ganodermacetal: Optimal Application Scenarios


SAR Studies on Acetonide-Containing Lanostanes

Medicinal chemistry teams investigating the pharmacological impact of the 7,15-acetonide bridge on lanostane scaffold activity should procure ganodermacetal as a reference standard. Its unique acetonide moiety, absent in ganoderic acids A, B, or ganoderiol F co-isolated from G. amboinense [1], provides a defined structural variable for SAR campaigns. Comparative biological testing against acetonide-lacking analogs can delineate the contribution of this functional group to target binding and toxicity phenotypes [2].

Invertebrate Toxicity Screening and MoA

Given its confirmed brine shrimp lethality (70.3% mortality at 10 μg/mL over 24 h) [1], ganodermacetal is ideally suited as a positive control or lead compound in invertebrate toxicity assays. Researchers can benchmark novel antifungal or insecticidal natural products against ganodermacetal's activity profile in Artemia salina or Penaeus monodon models. This application is particularly relevant when screening fungal extracts for selective toxins, as many Ganoderma triterpenoids do not exhibit comparable invertebrate toxicity [2].

Computational Drug Discovery for Viral RdRp

Ganodermacetal has been computationally validated as a promising binder to SARS-CoV-2 and HCV RNA-dependent RNA polymerase (RdRp) [1]. In silico screening campaigns can utilize ganodermacetal's docking pose as a reference for scaffold hopping or virtual library design. Experimental validation of its antiviral activity should prioritize ganodermacetal over structurally related but computationally uncharacterized lanostane triterpenoids [2].

Chemotaxonomic Fingerprinting of Ganoderma Species

Ganodermacetal serves as a chemotaxonomic marker for Ganoderma amboinense, distinguishing it from G. lucidum, G. tsugae, and other commercially relevant species [1]. Quality control laboratories engaged in authentication of Ganoderma dietary supplements or research materials can employ ganodermacetal as a reference standard in HPLC or LC-MS workflows to verify the presence of G. amboinense-derived constituents [2].

Application
Selection Property
Validation Focus
Lanostane acetonide SAR studies
Acetonide structural fidelity
Comparative structure-activity profiling
Invertebrate toxicity screening
Invertebrate toxicity endpoint
Assay-response context in Artemia/Penaeus models
Antiviral RdRp computational screening
In silico docking profile
In vitro RdRp inhibition assay review
Ganoderma species authentication
Chemotaxonomic marker specificity
Chromatographic identity verification (HPLC/LC-MS)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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